Selnoflast

Description

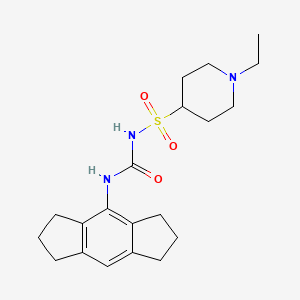

Structure

3D Structure

Properties

CAS No. |

2260969-36-4 |

|---|---|

Molecular Formula |

C20H29N3O3S |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

1-(1-ethylpiperidin-4-yl)sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

InChI |

InChI=1S/C20H29N3O3S/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19/h13,16H,2-12H2,1H3,(H2,21,22,24) |

InChI Key |

OHIFQOUPTWBQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Selnoflast's Mechanism of Action on the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selnoflast (RO7486967) is an investigational, orally active, small-molecule drug that acts as a selective and reversible inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While specific preclinical potency values such as the half-maximal inhibitory concentration (IC50) for this compound are not publicly available, clinical data demonstrates significant target engagement and inhibition of NLRP3-mediated inflammation.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and protein aggregates, can trigger the assembly of the NLRP3 inflammasome.

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits and activates pro-caspase-1, leading to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

This compound's Core Mechanism of Action

This compound functions as a direct inhibitor of the NLRP3 inflammasome. It is a selective and reversible small molecule that prevents the assembly and activation of the inflammasome complex.[1] By binding to the NLRP3 protein, this compound is thought to stabilize it in an inactive conformation, thereby blocking the recruitment of ASC and the subsequent activation of caspase-1. This, in turn, inhibits the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1]

Quantitative Data

While specific IC50 values for this compound are not publicly available, a Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis provides valuable in vivo pharmacodynamic data.[2]

| Parameter | Value | Condition | Source |

| Dosing Regimen | 450 mg, once daily | Phase 1b, Ulcerative Colitis | [2] |

| IL-1β Release Inhibition | >90% | Maintained over the dosing interval in ex vivo stimulated whole blood | [2] |

| Peak IL-1β Inhibition | >95% (± 4.16%) | From 30 minutes to at least 10 hours post-dose | [2] |

| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | - | [2] |

| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | - | [2] |

| Sigmoid Colon Tissue Concentration | 5-20 µg/g | At steady state | [2] |

These data indicate that the 450 mg once-daily dose of this compound achieves plasma and tissue concentrations sufficient to maintain a high level of NLRP3 inflammasome inhibition.[2]

Selectivity Profile

This compound has been reported to be a selective inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies, cited as unpublished results in a clinical trial publication, indicate that this compound has no inhibitory activity on the NLRC4 or AIM2 inflammasomes.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the published literature, the following are representative methodologies for key assays used to characterize NLRP3 inhibitors.

In Vitro IL-1β Release Assay (Human Monocyte-Derived Macrophages)

This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

Objective: To determine the concentration-dependent inhibition of IL-1β release by this compound in primary human immune cells.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Differentiation into Macrophages: Culture PBMCs in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.

-

Priming (Signal 1): Prime the macrophages with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed macrophages with a range of concentrations of this compound for 30-60 minutes.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of IL-1β inhibition against the concentration of this compound to determine the IC50 value.

Ex Vivo IL-1β Release Assay (Whole Blood)

This assay is used to assess the target engagement of an NLRP3 inhibitor in a more physiologically relevant matrix.

Objective: To measure the inhibition of NLRP3-mediated IL-1β release in whole blood samples from subjects treated with this compound.

Methodology:

-

Blood Collection: Collect whole blood samples from clinical trial participants at various time points before and after this compound administration.

-

Ex Vivo Stimulation: Aliquot the whole blood and stimulate with an NLRP3 activator, such as LPS, for a defined period (e.g., 24 hours).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Quantification of IL-1β: Measure the concentration of IL-1β in the plasma using a high-sensitivity immunoassay, such as the Single Molecule Array (Simoa) platform.

-

Data Analysis: Compare the levels of IL-1β release in post-dose samples to pre-dose (baseline) samples to calculate the percentage of inhibition.[2]

Inflammasome Selectivity Assay

Objective: To determine the specificity of this compound for the NLRP3 inflammasome compared to other inflammasomes like NLRC4 and AIM2.

Methodology:

-

Cell Culture and Priming: Use a suitable cell line, such as immortalized bone marrow-derived macrophages (iBMDMs), and prime with LPS.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound.

-

Specific Inflammasome Activation:

-

NLRP3: Activate with ATP or nigericin.

-

NLRC4: Activate with specific bacteria (e.g., Salmonella typhimurium).

-

AIM2: Activate by transfecting the cells with poly(dA:dT).

-

-

Supernatant Collection and IL-1β Measurement: Collect supernatants and measure IL-1β levels by ELISA.

-

Data Analysis: Compare the inhibitory effect of this compound on IL-1β release induced by the different inflammasome activators.

Conclusion

This compound is a selective and reversible inhibitor of the NLRP3 inflammasome that has demonstrated significant target engagement in clinical studies. Its mechanism of action, which involves the direct inhibition of NLRP3 inflammasome assembly, leads to a potent reduction in the release of the key pro-inflammatory cytokines IL-1β and IL-18. While detailed preclinical data on its potency are not publicly available, the in vivo pharmacodynamic data from clinical trials in ulcerative colitis patients provide strong evidence for its ability to modulate NLRP3-driven inflammation. The ongoing clinical development of this compound for various inflammatory and neurodegenerative conditions will further elucidate its therapeutic potential.

References

- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunomodulatory Effects of Seclidemstat on Pro-inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent pre-clinical investigations have highlighted the potential of Seclidemstat (SP-2577), a novel, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), to modulate key signaling pathways implicated in oncogenesis. While primarily explored for its anti-proliferative effects in various cancers, including small cell lung cancer and Ewing sarcoma, emerging evidence suggests a potential role for Seclidemstat in influencing the tumor microenvironment, which is heavily regulated by pro-inflammatory cytokines. This technical guide synthesizes the current understanding of Seclidemstat's mechanism and explores its putative effects on pro-inflammatory cytokine signaling, drawing inferences from its known impact on critical cellular pathways.

Seclidemstat: Mechanism of Action

Seclidemstat is a potent and selective inhibitor of LSD1, an enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, Seclidemstat alters gene expression programs that are critical for cancer cell proliferation, differentiation, and survival. Notably, LSD1 has been shown to regulate oncogenic pathways such as NOTCH and epithelial-to-mesenchymal transition (EMT).

The Link Between LSD1 Inhibition and Inflammatory Signaling

While direct studies on Seclidemstat's effect on pro-inflammatory cytokines are emerging, its mechanism of action via LSD1 inhibition provides a strong rationale for its potential immunomodulatory properties. Key signaling pathways that govern the expression of pro-inflammatory cytokines, such as NF-κB, JAK/STAT, and MAPK, are intricately linked with epigenetic regulation, where LSD1 is a key player.

Putative Impact on the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. The activity of NF-κB is, in part, regulated by the epigenetic state of its target gene promoters. LSD1 can be recruited to these promoters, influencing their accessibility to transcription factors. By inhibiting LSD1, Seclidemstat may alter the chromatin landscape at NF-κB target genes, thereby modulating their expression.

Logical Relationship: Seclidemstat's Potential Influence on NF-κB Signaling

Caption: Postulated mechanism of Seclidemstat's influence on NF-κB-mediated cytokine expression.

Crosstalk with the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade for a wide array of cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of many inflammatory diseases and cancers.[1][2] STAT proteins, the key effectors of this pathway, recruit epigenetic modifiers, including histone demethylases, to regulate gene expression. It is plausible that LSD1 activity is involved in fine-tuning the transcriptional output of STAT-activated genes. Inhibition of LSD1 by Seclidemstat could therefore modulate the expression of STAT target genes, which include various pro-inflammatory cytokines.

Signaling Pathway: JAK/STAT Cascade and Potential LSD1 Interaction

Caption: Potential modulation of the JAK/STAT pathway by Seclidemstat through LSD1 inhibition.

Experimental Protocols for Investigating Seclidemstat's Effects on Cytokines

To elucidate the direct impact of Seclidemstat on pro-inflammatory cytokine production, a series of in vitro and in vivo experiments are warranted.

In Vitro Cellular Assays

Objective: To quantify the effect of Seclidemstat on cytokine secretion from immune and cancer cells.

Methodology:

-

Cell Culture: Culture relevant cell lines, such as peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., THP-1), or cancer cell lines known to secrete cytokines.

-

Treatment: Treat cells with a dose range of Seclidemstat for various time points.

-

Stimulation: Induce an inflammatory response using stimuli like lipopolysaccharide (LPS) or TNF-α.

-

Cytokine Quantification:

-

ELISA/Multiplex Immunoassay: Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant.

-

qPCR: Analyze the mRNA expression levels of cytokine genes in cell lysates.

-

-

Western Blotting: Assess the activation state of key signaling proteins in the NF-κB and JAK/STAT pathways (e.g., phosphorylation of STAT3, IκBα degradation).

Experimental Workflow: In Vitro Cytokine Profiling

Caption: A generalized workflow for assessing the in vitro effects of Seclidemstat on cytokines.

Quantitative Data Summary (Hypothetical)

As direct experimental data on Seclidemstat's effect on cytokines is not yet widely published, the following table is presented as a hypothetical framework for data presentation based on the proposed experimental protocols.

| Cytokine | Cell Line | Stimulant | Seclidemstat Conc. (nM) | % Inhibition of Secretion (Mean ± SD) | Change in mRNA Expression (Fold) |

| TNF-α | THP-1 | LPS | 100 | 25 ± 5 | -1.8 |

| 500 | 60 ± 8 | -4.2 | |||

| IL-6 | A549 | TNF-α | 100 | 15 ± 4 | -1.5 |

| 500 | 55 ± 7 | -3.8 | |||

| IL-1β | PBMCs | LPS | 100 | 30 ± 6 | -2.1 |

| 500 | 70 ± 9 | -5.5 |

Future Directions and Conclusion

The investigation into Seclidemstat's impact on pro-inflammatory cytokines is a promising avenue of research that could broaden its therapeutic applications. Future studies should focus on elucidating the precise molecular mechanisms by which LSD1 inhibition modulates inflammatory signaling pathways. In vivo studies using animal models of inflammatory diseases or cancer models with a significant inflammatory component will be crucial to validate the in vitro findings and to understand the systemic effects of Seclidemstat on the immune system. A deeper understanding of these immunomodulatory properties could pave the way for novel combination therapies, where Seclidemstat is used not only to target the tumor cells directly but also to create a more favorable, less inflammatory tumor microenvironment that is more permissive to other anti-cancer therapies, including immunotherapy.

References

Preclinical Evidence for Selnoflast in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of a wide range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. A key mediator of this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Pathological activation of the NLRP3 inflammasome in glial cells, particularly microglia, leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving a cycle of neurotoxicity and neuronal death.

Selnoflast (RO7486967), a selective and reversible small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate to quell this detrimental neuroinflammatory response. This technical guide provides a comprehensive overview of the publicly available preclinical evidence supporting the potential of this compound in treating neuroinflammation-driven neurological disorders. While much of the detailed preclinical data for this compound remains proprietary to Roche, this document synthesizes the available information on its mechanism of action, relevant preclinical models, and the broader context of NLRP3 inhibition in neuroinflammation.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome complex.[1] The activation of this inflammasome is a two-step process:

-

Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, and mitochondrial dysfunction, trigger the oligomerization of NLRP3 with the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. This compound intervenes in this pathway by preventing the activation of the NLRP3 protein, thereby blocking the entire downstream inflammatory cascade.

Signaling Pathway Diagram

Caption: this compound inhibits the NLRP3 inflammasome activation pathway.

Preclinical Models of Neuroinflammation

While specific preclinical data for this compound is limited in the public domain, the therapeutic potential of NLRP3 inhibitors has been extensively evaluated in various preclinical models of neuroinflammation and neurodegeneration. These models are crucial for assessing the efficacy and mechanism of action of compounds like this compound.

In Vitro Models

-

Primary Microglia and Astrocyte Cultures: These cultures are essential for studying the direct effects of compounds on glial cell activation. Stimulation with lipopolysaccharide (LPS) and other agents can induce an inflammatory response, and the inhibitory effects of test compounds on cytokine release (e.g., IL-1β, TNF-α) can be quantified.

-

Neuron-Glia Co-cultures: These models allow for the investigation of neuroprotective effects of anti-inflammatory agents. Activated microglia can induce neuronal death, and the ability of a compound to prevent this neurotoxicity can be assessed.

In Vivo Models

Several animal models are employed to mimic the neuroinflammatory and neurodegenerative aspects of human diseases:

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or direct CNS administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production. This model is useful for evaluating the acute anti-inflammatory effects of drug candidates.[2]

-

Neurotoxin-Based Models of Parkinson's Disease:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[3]

-

6-OHDA (6-hydroxydopamine): Another neurotoxin that induces degeneration of dopaminergic neurons.[3]

-

-

Alpha-Synuclein Pre-formed Fibril (PFF) Model: Injection of α-synuclein PFFs into the brain of rodents initiates a progressive, spreading pathology that recapitulates many features of Parkinson's disease, including neuroinflammation and Lewy body-like inclusions.[4]

Quantitative Preclinical Data

Detailed quantitative preclinical data for this compound in neuroinflammation models are not extensively published. However, data from clinical trials and general information about NLRP3 inhibitors provide some insights into its potency and activity.

Table 1: In Vitro and Ex Vivo Activity of this compound and Other NLRP3 Inhibitors

| Compound | Assay | Model System | Key Findings | Reference(s) |

| This compound (RO7486967) | IL-1β Release Inhibition | Activated Human Monocyte-Derived Macrophages | Potent inhibitor of IL-1β release. | [5] |

| This compound (RO7486967) | Ex vivo IL-1β Release Inhibition | LPS-stimulated whole blood from ulcerative colitis patients | >95% inhibition of IL-1β release maintained for at least 10 hours post-dose. | [5] |

| MCC950 | IL-1β Release Inhibition | α-synuclein PFF-stimulated primary microglia | Significant reduction in IL-1β release at low doses. | [4] |

| DFV890 | LPS-induced IL-1β Release | Human peripheral blood cells | IC50 range of 1.0–2.9 nM. | [6] |

Table 2: In Vivo Preclinical Evidence for NLRP3 Inhibition in Neurodegeneration Models (Primarily with MCC950 as a surrogate for this compound)

| Compound | Animal Model | Key Outcomes | Reference(s) |

| MCC950 | MPTP, 6-OHDA, and α-synuclein PFF models of Parkinson's Disease | - Improved motor function- Reduced dopaminergic cell loss- Decreased brain levels of IL-1β, Caspase-1, and ASC | [4] |

| MCC950 | Alzheimer's Disease Mouse Model | - Improved cognition- Reduced Aβ pathology- Decreased IL-1β and microglial activation | [6] |

| MCC950 | Traumatic Brain Injury (TBI) Mouse Model | - Improved neurological outcomes- Reduced brain lesion size and cell death- Decreased cerebral edema | [6] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies used for other NLRP3 inhibitors and in neuroinflammation research, the following outlines key experimental workflows.

In Vitro Microglial Activation Assay Workflow

Caption: Workflow for in vitro assessment of this compound's inhibitory activity.

In Vivo Neuroinflammation Model Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound in a neuroinflammation model.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a potent and selective NLRP3 inflammasome inhibitor, holds significant promise for the treatment of neuroinflammatory diseases. While detailed public preclinical data on this compound is currently sparse, the robust preclinical validation of other NLRP3 inhibitors in a variety of neurodegeneration models provides a strong rationale for its development. The ongoing clinical trials in Parkinson's disease will be critical in translating this preclinical promise into tangible clinical benefits. Future publications of dedicated preclinical studies on this compound will be invaluable for a more in-depth understanding of its pharmacological profile and therapeutic potential in the context of neuroinflammation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

Selnoflast: A Technical Deep Dive into its Modulation of Innate Immune System Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and immunological impact of selnoflast, a potent and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting innate immune pathways.

Executive Summary

This compound is an orally active, small-molecule drug that demonstrates high selectivity and reversible inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, a critical component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. By preventing the assembly and activation of this multiprotein complex, this compound effectively blocks the downstream production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted action offers a promising therapeutic strategy for mitigating the pathological inflammation driven by NLRP3 activation.

Mechanism of Action: Targeting the Core of Inflammasome Activation

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NLRP3 inflammasome is a cytosolic PRR that, upon activation, orchestrates a potent inflammatory response.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex.

The canonical NLRP3 inflammasome complex consists of:

-

NLRP3: The sensor protein that detects the activating signal.

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.

-

Pro-caspase-1: An inactive zymogen that, upon recruitment, undergoes auto-cleavage to become active caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory cascade.

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively halting the assembly of the functional inflammasome complex.[1]

Quantitative Data on the Immunomodulatory Effects of this compound

Clinical data from a Phase 1b study in patients with moderate to severe active ulcerative colitis provides key insights into the pharmacodynamic effects of this compound.

Table 1: Pharmacodynamic Effects of this compound (450 mg, once daily) in Ulcerative Colitis Patients

| Parameter | Measurement | Result | Citation |

| IL-1β Inhibition | Ex vivo LPS-stimulated whole blood | >95% inhibition at 30 minutes post-dose | [1] |

| Maintained at >90% over the dosing interval | [1] | ||

| Plasma IL-18 | Change from baseline | No significant change observed | [1][2] |

| C-Reactive Protein (CRP) | Change from baseline to Day 7 | Slight decrease (not clinically significant) | [1] |

Table 2: Pharmacokinetic Profile of this compound (450 mg, once daily) in Ulcerative Colitis Patients

| Parameter | Day 1 | Day 5 | Citation |

| Mean Trough Plasma Concentration (Ctrough) | 2.55 µg/mL | 2.66 µg/mL | [1][2] |

In vitro pharmacological studies have confirmed that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[1] Notably, this compound demonstrates high selectivity for the NLRP3 inflammasome and does not inhibit other inflammasomes such as NLRC4 or AIM2.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Ex vivo Whole Blood Stimulation Assay for IL-1β Release

This assay is crucial for assessing the pharmacodynamic effect of this compound by measuring its ability to inhibit NLRP3-mediated IL-1β production in a physiologically relevant matrix.

Objective: To quantify the inhibition of IL-1β release in whole blood from subjects treated with this compound following ex vivo stimulation.

Materials:

-

Heparinized whole blood samples from study participants.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4).

-

RPMI 1640 medium.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

IL-1β ELISA kit.

Procedure:

-

Blood Collection: Collect whole blood from participants into sodium heparin tubes at specified time points (e.g., pre-dose and various post-dose time points).

-

Plating: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium. Add 200 µL of the diluted blood to the wells of a 96-well plate.

-

Priming and Stimulation:

-

Add LPS to the designated wells to a final concentration of 10-100 ng/mL to prime the NLRP3 inflammasome.

-

For a full activation protocol, a second stimulus such as ATP (5 mM) can be added for the last 30-60 minutes of incubation. However, for assessing the pharmacodynamics of an NLRP3 inhibitor in a clinical setting, LPS stimulation alone is often sufficient to measure target engagement.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The incubation time should be optimized based on the kinetics of IL-1β release.

-

Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

IL-1β Quantification: Carefully collect the supernatant and measure the concentration of IL-1β using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of IL-1β release at each post-dose time point is calculated relative to the pre-dose baseline.

In Vitro NLRP3 Inflammasome Activation Assay in Human Monocyte-Derived Macrophages (hMDMs)

This assay is used to determine the potency and selectivity of this compound in a controlled cellular environment.

Objective: To measure the concentration-dependent inhibition of IL-1β release by this compound in hMDMs following NLRP3 inflammasome activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Macrophage-colony stimulating factor (M-CSF).

-

LPS.

-

ATP.

-

This compound at various concentrations.

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

IL-1β ELISA kit.

Procedure:

-

hMDM Differentiation: Isolate PBMCs from healthy donor blood by density gradient centrifugation. Culture the PBMCs with M-CSF for 5-7 days to differentiate them into macrophages.

-

Cell Plating: Seed the differentiated hMDMs into 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Priming: Add LPS (10-100 ng/mL) to the wells and incubate for 3-4 hours.

-

Activation: Add ATP (5 mM) to the wells and incubate for an additional 30-60 minutes.

-

Supernatant Collection and Analysis: Collect the cell culture supernatants and quantify the IL-1β concentration using an ELISA kit.

-

Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the IC50 value.

Impact on Innate Immune Signaling Pathways

This compound's targeted inhibition of the NLRP3 inflammasome has significant implications for innate immune signaling. By preventing the maturation and release of IL-1β and IL-18, this compound can potentially disrupt the pro-inflammatory feedback loops that drive chronic inflammation.

-

IL-1β Signaling: Mature IL-1β binds to the IL-1 receptor (IL-1R), triggering a signaling cascade that leads to the activation of NF-κB and AP-1. This results in the production of a wide array of secondary inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules that promote the recruitment of immune cells to the site of inflammation. By blocking IL-1β production at its source, this compound can dampen this entire downstream inflammatory response.

-

IL-18 Signaling and Potential Effects on Neutrophils: While the clinical data on this compound did not show a significant change in plasma IL-18 levels, the inhibition of its maturation is a direct consequence of NLRP3 inflammasome blockade.[1][2] IL-18 is known to play a role in promoting IFN-γ production by NK cells and T cells. Furthermore, IL-18 has been shown to activate neutrophils and promote their recruitment, in some contexts via the induction of TNF-α and leukotriene B4.[3] Although direct effects of this compound on neutrophil function have not been reported, by inhibiting the maturation of IL-18, it could indirectly modulate neutrophil-mediated inflammatory responses in diseases where IL-18 plays a significant pathogenic role.

Conclusion

This compound represents a highly targeted approach to anti-inflammatory therapy by specifically inhibiting the NLRP3 inflammasome. Its potent and selective mechanism of action, demonstrated by robust inhibition of IL-1β production in both in vitro and ex vivo settings, underscores its potential for the treatment of a variety of NLRP3-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NLRP3 inhibitors, facilitating further research into their impact on innate immune system pathways. As our understanding of the complexities of inflammasome biology grows, targeted inhibitors like this compound will likely play an increasingly important role in the precision medicine of inflammatory disorders.

References

- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-18 enhances collagen-induced arthritis by recruiting neutrophils via TNF-alpha and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Selnoflast: A Potent and Selective NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Selnoflast (also known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Developed by Hoffmann-La Roche, this compound represents a promising therapeutic agent for a range of inflammatory and neurodegenerative conditions by targeting a key component of the innate immune system.[2][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the release of potent pro-inflammatory cytokines, namely interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5] Dysregulated NLRP3 activity is implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of this inflammasome is a critical step in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β.[5][7] This is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by stimuli like lipopolysaccharide (LPS).[5][7]

-

Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline structures, or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex.[5][8] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and pro-caspase-1.[2] The assembly leads to the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[2][4] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[7]

This compound's Point of Intervention

This compound is a potent and selective inhibitor that specifically targets the NACHT domain of the NLRP3 protein.[2] By binding to this domain, this compound prevents the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[2] This blockade effectively halts the downstream activation of caspase-1 and the maturation and release of IL-1β and IL-18.[2] In vitro studies have confirmed that this compound is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[6]

Pharmacological Properties

The pharmacological profile of this compound has been characterized through in vitro studies and Phase 1 clinical trials in both healthy volunteers and patient populations.[6][9]

In Vitro Activity

In vitro pharmacological studies have demonstrated that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[6]

| Parameter | Value | Cell System | Notes |

| Inhibition of IL-1β Release | Potent | Activated human monocyte-derived macrophages | Demonstrates direct cellular activity.[6] |

| Selectivity | Selective for NLRP3 | Does not inhibit NLRC4 or AIM2 inflammasomes | Highlights specificity of the compound.[6] |

Pharmacokinetics

A Phase 1b study in patients with moderate to severe active ulcerative colitis provided key pharmacokinetic data for this compound following oral administration.[1]

| Parameter | Value | Condition | Notes |

| Dose | 450 mg once daily (QD) | 19 adults with active ulcerative colitis | Dose selected to achieve >90% IL-1β inhibition.[1] |

| Tmax (Time to peak plasma concentration) | ~1 hour post-dose | Oral administration | Indicates rapid absorption.[1] |

| Mean Crough (Day 1) | 2.55 µg/mL | Plasma | Trough concentration remains above IL-1β IC90.[1] |

| Mean Crough (Day 5) | 2.66 µg/mL | Plasma | Suggests steady state is reached.[1] |

| Tissue Concentration (Sigmoid Colon) | 5-20 µg/g | Steady state | Concentrations are above the target IC90.[1] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed by measuring its impact on inflammatory biomarkers.

| Biomarker | Effect | Assay | Notes |

| IL-1β Production | Reduced | Ex vivo whole blood stimulation with LPS | Confirms target engagement in a clinical setting.[1] |

| Plasma IL-18 Levels | No change observed | Plasma samples | May suggest different regulation or kinetics of IL-18.[1] |

| IL-1 Gene Signature | No meaningful difference | Sigmoid colon tissue | Modest effects observed on tissue-level gene expression.[1][6] |

| Stool Biomarkers | No difference observed | Stool samples | No significant effect on gut inflammation markers in the UC trial.[1] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of standardized and specialized experimental assays.

In Vitro NLRP3 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting NLRP3-mediated IL-1β release in vitro.

Methodology:

-

Cell Culture: Human monocyte-derived macrophages (hMDMs) or macrophage-like cell lines (e.g., THP-1, J774A.1) are cultured under standard conditions.[10]

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[10][11]

-

Inhibitor Treatment: Following priming, cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 30-60 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as nigericin (e.g., 10 µM) or ATP, for 1-2 hours.[10][11]

-

Supernatant Collection: Cell culture supernatants are collected.

-

Quantification: The concentration of mature IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar high-sensitivity immunoassay.[11][12]

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the IL-1β release, is calculated by fitting the dose-response data to a four-parameter logistic curve.[13][14]

References

- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Selnoflast for NLRP3 Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis. Selnoflast (RO7486967) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have demonstrated that this compound is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the NLRP3 inflammasome.

Mechanism of Action

This compound specifically targets the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory signaling. It has been shown to have no inhibitory activity on other inflammasomes like NLRC4 or AIM2. The inhibition of the NLRP3 inflammasome by this compound leads to a reduction in the release of the pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effect of this compound on NLRP3 inflammasome activation.

| Parameter | Cell Type/System | Assay | Result | Reference |

| IL-1β Release Inhibition | Whole blood from ulcerative colitis patients (ex vivo) | LPS stimulation | >95% inhibition after first oral administration | |

| IL-1β Release Inhibition | Whole blood from ulcerative colitis patients (ex vivo) | LPS stimulation | ~90% inhibition at trough concentrations | |

| IL-1β IC90 | In plasma and colon tissue (predicted) | Not specified | Achieved with 450 mg QD dosing |

Experimental Protocols

Here we provide detailed protocols for three key in vitro assays to assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation.

Protocol 1: IL-1β Release Assay in THP-1 Cells

This assay measures the inhibitory effect of this compound on the secretion of IL-1β from differentiated THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.

-

After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

-

-

Priming:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 45 minutes or 5 mM ATP for 30 minutes.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Protocol 2: ASC Speck Formation Assay

This assay visualizes the effect of this compound on the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation.

Materials:

-

THP-1-ASC-GFP reporter cell line (or other suitable cell line)

-

LPS

-

Nigericin or ATP

-

This compound

-

Fluorescence microscope or high-content imaging system

-

DAPI (for nuclear staining)

Methodology:

-

Cell Culture and Treatment:

-

Culture THP-1-ASC-GFP cells as described in Protocol 1.

-

Prime the cells with LPS.

-

Pre-treat the cells with this compound or vehicle control.

-

Activate the inflammasome with Nigericin or ATP.

-

-

Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Visualize the formation of ASC-GFP specks using a fluorescence microscope. ASC specks will appear as distinct, bright green puncta within the cytoplasm.

-

-

Quantification:

-

Quantify the percentage of cells with ASC specks in the total cell population for each treatment condition. This can be done manually or using automated image analysis software.

-

Protocol 3: Caspase-1 Activity Assay

This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β, to assess the inhibitory effect of this compound.

Materials:

-

Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)

-

LPS

-

Nigericin or ATP

-

This compound

-

Caspase-1 activity assay kit (e.g., colorimetric, fluorometric, or bioluminescent)

Methodology:

-

Cell Culture and Treatment:

-

Prepare and treat the cells with LPS, this compound, and an inflammasome activator as described in Protocol 1.

-

-

Sample Preparation:

-

Collect both the cell culture supernatant (containing secreted active caspase-1) and the cell lysate (containing intracellular active caspase-1).

-

-

Caspase-1 Activity Measurement:

-

Perform the caspase-1 activity assay on the collected samples according to the manufacturer's protocol. The assay principle is typically based on the cleavage of a specific caspase-1 substrate, leading to a detectable signal.

-

Visualizations

Caption: NLRP3 Inflammasome Pathway and this compound's Point of Inhibition.

Caption: Workflow for In Vitro Testing of this compound on Inflammasome Activation.

Application Notes and Protocols for Selnoflast in Murine Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice and Guidance for Future Research

Note: Publicly available preclinical data on the specific dosage and administration of Selnoflast (RO7486967) in mouse models of colitis is limited. The development of this compound for ulcerative colitis was discontinued by Roche following a Phase 1b clinical trial which, despite demonstrating adequate drug exposure and target engagement, did not show a significant therapeutic effect on disease biomarkers.[1][2][3] These application notes provide a general framework for evaluating a selective NLRP3 inhibitor, such as this compound, in murine models of colitis, based on established methodologies and data from other NLRP3 inhibitors.

Introduction

This compound (RO7486967) is an orally active, potent, and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn leads to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). As such, selective inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for mitigating the inflammatory cascade in colitis.

These protocols and notes are intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound or other selective NLRP3 inhibitors in well-established mouse models of colitis.

Signaling Pathway of the NLRP3 Inflammasome and Inhibition by this compound

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the proposed mechanism of inhibition by a selective inhibitor like this compound.

Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.

Quantitative Data Summary

As specific preclinical data for this compound in mouse models is unavailable, the following table summarizes the pharmacokinetic and pharmacodynamic parameters from the Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis.[1][2] This information can be valuable for translational research and for estimating potential therapeutic concentrations.

| Parameter | Value | Species | Study Type | Reference |

| Dose | 450 mg, once daily | Human | Phase 1b Clinical Trial | [1][2] |

| Administration Route | Oral | Human | Phase 1b Clinical Trial | [1][2] |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose | Human | Phase 1b Clinical Trial | [1][2] |

| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | Human | Phase 1b Clinical Trial | [1][2] |

| Sigmoid Colon Tissue Concentration (Day 7) | 5-20 µg/g | Human | Phase 1b Clinical Trial | [1][2] |

| In Vitro IL-1β IC90 | ~2.0 µg/mL | Human | In Vitro Studies | [1] |

| Pharmacodynamic Effect | Reduced IL-1β production in ex vivo stimulated whole blood | Human | Phase 1b Clinical Trial | [1][2] |

| Clinical Outcome | No significant differences in stool biomarkers or IL-1-related gene signature in colon tissue | Human | Phase 1b Clinical Trial | [1][2] |

Experimental Protocols

The following are detailed protocols for inducing colitis in mice and a general protocol for evaluating a selective NLRP3 inhibitor. These should be adapted based on the specific research question and institutional guidelines.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis.

Experimental Workflow:

Caption: Workflow for DSS-Induced Colitis and Treatment Evaluation.

Materials:

-

6-8 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

This compound or other NLRP3 inhibitor

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Induction of Colitis:

-

Prepare a fresh solution of 2.5-5% (w/v) DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.

-

Provide the DSS solution as the sole source of drinking water for 7 consecutive days.

-

A control group should receive regular sterile drinking water.

-

-

Drug Administration:

-

Based on preliminary dose-finding studies, prepare the desired concentration of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the respective groups daily via oral gavage, starting from day 0 of DSS administration.

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) based on these parameters (see table below).

-

-

Endpoint Analysis (Day 7):

-

Euthanize the mice according to approved institutional protocols.

-

Carefully dissect the entire colon from the cecum to the anus.

-

Measure the length and weight of the colon.

-

Collect tissue samples for histological analysis (e.g., H&E staining), myeloperoxidase (MPO) assay, and cytokine measurements (e.g., ELISA or qPCR for IL-1β, TNF-α).

-

Disease Activity Index (DAI) Scoring:

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | None | Normal | None |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Faintly positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

The DAI is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a Th1-mediated inflammatory response that shares some features with human Crohn's disease.

Experimental Workflow:

Caption: Workflow for TNBS-Induced Colitis and Treatment Evaluation.

Materials:

-

6-8 week old BALB/c or SJL/J mice

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

This compound or other NLRP3 inhibitor

-

Vehicle for drug administration

-

Catheter for intrarectal administration

Procedure:

-

Acclimatization: Acclimatize mice for at least one week.

-

Induction of Colitis:

-

Fast mice for 12-16 hours with free access to water.

-

Anesthetize the mice.

-

Prepare a solution of TNBS in 50% ethanol (e.g., 100-150 mg/kg of TNBS).

-

Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.

-

Keep the mice in a head-down position for a few minutes to ensure the distribution of the solution.

-

-

Drug Administration:

-

Administer this compound or vehicle daily, starting on the day of TNBS induction or as a pre-treatment, depending on the study design.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for weight loss and clinical signs of colitis.

-

Euthanize the mice at a predetermined endpoint (e.g., 3-7 days after induction).

-

Collect the colon and assess macroscopic damage (e.g., inflammation, ulceration, and bowel wall thickening).

-

Collect tissues for histological and molecular analyses as described for the DSS model.

-

Conclusion

While specific preclinical data for this compound in mouse models of colitis are not publicly available, the provided protocols offer a robust framework for evaluating its potential efficacy. As a selective NLRP3 inhibitor, this compound targets a key pathway in the inflammatory cascade of IBD. Researchers are encouraged to perform dose-response studies and to utilize multiple mouse models to thoroughly characterize the therapeutic potential and mechanism of action of this compound or other novel NLRP3 inhibitors. The human clinical trial data, although not showing a strong therapeutic signal, provides valuable information on the achievable drug exposure and target engagement, which can inform the design of future preclinical and clinical investigations.

References

- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preparation of Selnoflast stock solution with DMSO

An important initial step in utilizing the small molecule inhibitor Selnoflast in research is the accurate preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its broad solvency.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO for use in experimental settings.

Key Compound Information & Solubility

A summary of the relevant physical and chemical properties of this compound and the solvent, DMSO, is provided below. Understanding these properties is crucial for accurate solution preparation and storage.

| Parameter | Value | Reference |

| Selnostat | ||

| Molecular Weight | Data not available | |

| Solubility in DMSO | Data not available | |

| Dimethyl Sulfoxide (DMSO) | ||

| Molecular Weight | 78.13 g/mol | [3] |

| Density | 1.1004 g/cm³ | [3] |

| Boiling Point | 189 °C (372 °F) | [4] |

| Freezing Point | 18.55 °C (65.4 °F) | [4] |

| Purity | ≥99.5% (Anhydrous) |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

Selnostat powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and sterile, filtered pipette tips

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).

Workflow for preparing this compound stock solution.

Signaling Pathway Context

While specific data on the signaling pathways directly affected by this compound is not currently available, it is important to understand the broader context of signaling pathways in drug development. Many small molecule inhibitors target key cellular signaling cascades involved in disease progression. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such critical pathway.[5] The JAK/STAT pathway is integral to cellular processes like proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases.[5][6]

Simplified diagram of the JAK/STAT signaling pathway.

Disclaimer: This document provides a general protocol and should be adapted based on specific experimental needs and the manufacturer's instructions for this compound. Always adhere to standard laboratory safety practices.

References

- 1. scribd.com [scribd.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Selnoflast in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Selnoflast (RO7486967), a selective inhibitor of the NLRP3 inflammasome, for use in rodent research models. The protocols outlined below are based on available data and best practices for oral gavage in laboratory animals.

Mechanism of Action

This compound is an orally active and potent small molecule that selectively and reversibly inhibits the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). By targeting the NLRP3 protein, this compound prevents the assembly of the inflammasome complex, thereby blocking the downstream inflammatory cascade.[1][2]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: this compound inhibits the activation of the NLRP3 inflammasome, preventing the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.

Oral Administration Protocol for Rodent Studies

While specific preclinical data on the oral administration of this compound in rodents is not extensively published, a general protocol can be established based on common practices for oral gavage and formulation of similar compounds.

Materials

-

This compound (RO7486967) powder

-

Vehicle: 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Sterile water for injection

-

Appropriately sized oral gavage needles (flexible-tipped recommended to minimize injury)

-

Syringes (1 mL or 3 mL)

-

Balance and weighing materials

-

Homogenizer or magnetic stirrer

Vehicle Preparation (0.5% CMC-Na)

-

Weigh 0.5 g of CMC-Na.

-

Slowly add the CMC-Na to 100 mL of sterile water while continuously stirring or vortexing to prevent clumping.

-

Continue to stir until the CMC-Na is fully dissolved and the solution is clear and homogeneous. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the test compound.

This compound Formulation

It is recommended to prepare a homogeneous suspension of this compound in the chosen vehicle.

-

Determine the desired final concentration of this compound for your study (e.g., 1 mg/mL, 5 mg/mL). A suggested starting concentration for a homogeneous suspension is ≥5 mg/mL.

-

Calculate the required amount of this compound powder and vehicle.

-

Accurately weigh the this compound powder.

-

In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

-

Visually inspect the suspension for any clumps or undissolved particles.

Note: The stability of the formulation should be determined empirically. It is recommended to prepare fresh suspensions daily or as dictated by stability studies.

Oral Gavage Procedure

The following is a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Animal Handling: Gently but firmly restrain the animal to prevent movement and injury. For mice, this can be achieved by scruffing the neck and back. For rats, a two-handed grip is often used.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach. Gently insert the needle into the esophagus, allowing the animal to swallow it. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Dose Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of orally administered this compound in a rodent model of inflammation.

References

- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of NLRP3 inflammasome by dephosphorylation at Serine 658 alleviates glial inflammation in the mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ex Vivo Whole Blood Stimulation with LPS in Selnoflast Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for utilizing an ex vivo whole blood stimulation assay with lipopolysaccharide (LPS) to evaluate the pharmacological activity of Selnoflast. This compound (RO7486967) is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that drives the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). The ex vivo whole blood stimulation model serves as a valuable platform to assess the inhibitory capacity of compounds like this compound on cytokine release in a physiologically relevant matrix.

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune response. In whole blood, LPS primarily stimulates monocytes and macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NLRP3 inflammasome, and subsequent production and release of inflammatory cytokines such as IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

A Phase 1b clinical study in patients with ulcerative colitis demonstrated that this compound treatment resulted in a reduction of IL-1β production in whole blood following ex vivo stimulation with LPS[1][2]. This finding underscores the utility of this assay in characterizing the pharmacodynamic effects of this compound.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by LPS stimulation in whole blood, leading to the production of pro-inflammatory cytokines, and the proposed point of intervention for this compound as an NLRP3 inhibitor.

Caption: LPS signaling pathway and this compound's mechanism of action.

Experimental Protocol: Ex Vivo Whole Blood Stimulation with LPS

This protocol is a general guideline and may require optimization based on specific experimental goals and laboratory conditions.

1. Materials and Reagents:

-

Human Whole Blood: Collected from healthy volunteers or study participants in sodium heparin or EDTA-containing tubes.

-

Lipopolysaccharide (LPS): From E. coli or other Gram-negative bacteria (e.g., Sigma-Aldrich, Cat# L4516). Prepare a stock solution and working dilutions in sterile, endotoxin-free phosphate-buffered saline (PBS).

-

Selnofrast: Prepare stock solutions and serial dilutions in an appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Cell Culture Medium: RPMI 1640 medium supplemented with L-glutamine and, optionally, penicillin-streptomycin.

-

96-well Cell Culture Plates: Sterile, flat-bottom.

-

Reagents for Cytokine Analysis: ELISA kits or multiplex immunoassay kits for human IL-1β, TNF-α, and IL-6.

-

Other Laboratory Equipment: Pipettes, sterile pipette tips, centrifuge, incubator (37°C, 5% CO₂), plate reader.

2. Experimental Workflow:

The following diagram outlines the key steps of the ex vivo whole blood stimulation assay.

Caption: Experimental workflow for ex vivo whole blood stimulation.

3. Detailed Procedure:

-

Blood Collection and Handling:

-

Collect whole blood from subjects into tubes containing an anticoagulant (sodium heparin is often preferred for preserving leukocyte function).

-

Process the blood within 2 hours of collection. All procedures should be performed under sterile conditions.

-

-

Pre-incubation with Selnofrast:

-

In a 96-well plate, add the desired concentrations of Selnofrast or vehicle control to the appropriate wells.

-

Add whole blood to each well (e.g., 180 µL).

-

Mix gently and pre-incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 30-60 minutes) to allow for drug uptake and target engagement.

-

-

LPS Stimulation:

-

Prepare a range of LPS concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in RPMI 1640 medium.

-

Add a small volume of the LPS working solutions (e.g., 20 µL) to the wells containing the pre-incubated blood and Selnofrast. Include a non-stimulated control (medium/vehicle only).

-

The final volume in each well should be consistent (e.g., 200 µL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired stimulation period (e.g., 4, 8, or 24 hours). The optimal incubation time may vary depending on the cytokine of interest.

-

-

Sample Collection:

-

After incubation, centrifuge the 96-well plate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant from each well without disturbing the cell pellet.

-

-

Cytokine Analysis:

-

Analyze the collected plasma supernatants for the levels of IL-1β, TNF-α, and IL-6 using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.

-

Samples may be stored at -80°C for later analysis if necessary.

-

Data Presentation

The quantitative data obtained from the cytokine analysis should be summarized in a clear and structured format. The following tables provide templates for presenting the results.

Table 1: Effect of Selnofrast on LPS-Induced IL-1β Release in Whole Blood

| Selnofrast Conc. (µM) | LPS (ng/mL) | IL-1β (pg/mL) ± SD | % Inhibition |

| Vehicle | 0 | [Baseline Level] | N/A |

| Vehicle | 10 | [Maximal Response] | 0 |

| 0.1 | 10 | [Value] | [Value] |

| 1 | 10 | [Value] | [Value] |

| 10 | 10 | [Value] | [Value] |

Table 2: Effect of Selnofrast on LPS-Induced TNF-α Release in Whole Blood

| Selnofrast Conc. (µM) | LPS (ng/mL) | TNF-α (pg/mL) ± SD | % Inhibition |

| Vehicle | 0 | [Baseline Level] | N/A |

| Vehicle | 10 | [Maximal Response] | 0 |

| 0.1 | 10 | [Value] | [Value] |

| 1 | 10 | [Value] | [Value] |

| 10 | 10 | [Value] | [Value] |

Table 3: Effect of Selnofrast on LPS-Induced IL-6 Release in Whole Blood

| Selnofrast Conc. (µM) | LPS (ng/mL) | IL-6 (pg/mL) ± SD | % Inhibition |

| Vehicle | 0 | [Baseline Level] | N/A |

| Vehicle | 10 | [Maximal Response] | 0 |

| 0.1 | 10 | [Value] | [Value] |

| 1 | 10 | [Value] | [Value] |

| 10 | 10 | [Value] | [Value] |

Note: The concentrations of Selnofrast and LPS, as well as the specific cytokine levels, should be replaced with actual experimental data. The % inhibition can be calculated relative to the vehicle-treated, LPS-stimulated control.

Conclusion

The ex vivo whole blood stimulation assay with LPS is a robust and clinically relevant method for evaluating the anti-inflammatory properties of NLRP3 inhibitors like Selnofrast. This document provides a foundational protocol and framework for conducting these studies and presenting the resulting data. Researchers are encouraged to optimize the experimental conditions to suit their specific objectives and to further explore the inhibitory effects of Selnofrast on a broader range of inflammatory mediators.

References

- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor this compound in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying α-Synuclein-Induced Inflammation with MCC950